Cyclopropyl 3-(4-methylpiperazinomethyl)phenyl ketone Cyclopropyl 3-(4-methylpiperazinomethyl)phenyl ketone
Brand Name: Vulcanchem
CAS No.: 898789-39-4
VCID: VC3878292
InChI: InChI=1S/C16H22N2O/c1-17-7-9-18(10-8-17)12-13-3-2-4-15(11-13)16(19)14-5-6-14/h2-4,11,14H,5-10,12H2,1H3
SMILES: CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3CC3
Molecular Formula: C16H22N2O
Molecular Weight: 258.36 g/mol

Cyclopropyl 3-(4-methylpiperazinomethyl)phenyl ketone

CAS No.: 898789-39-4

Cat. No.: VC3878292

Molecular Formula: C16H22N2O

Molecular Weight: 258.36 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropyl 3-(4-methylpiperazinomethyl)phenyl ketone - 898789-39-4

Specification

CAS No. 898789-39-4
Molecular Formula C16H22N2O
Molecular Weight 258.36 g/mol
IUPAC Name cyclopropyl-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Standard InChI InChI=1S/C16H22N2O/c1-17-7-9-18(10-8-17)12-13-3-2-4-15(11-13)16(19)14-5-6-14/h2-4,11,14H,5-10,12H2,1H3
Standard InChI Key GGUULVJPDNGWOV-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3CC3
Canonical SMILES CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3CC3

Introduction

Chemical Identity and Structural Features

The molecular formula of cyclopropyl 3-(4-methylpiperazinomethyl)phenyl ketone is C₁₆H₂₂N₂O, with a molecular weight of 258.36 g/mol. Its IUPAC name is cyclopropyl-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone. The structure comprises:

  • A cyclopropane ring directly bonded to a ketone group.

  • A phenyl ring substituted at the 3-position with a 4-methylpiperazinomethyl group.

  • The 4-methylpiperazine moiety introduces a tertiary amine, enhancing solubility and potential for biological interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₂₂N₂O
Molecular Weight258.36 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3 (ketone oxygen, two amines)
LogP (Predicted)~2.5 (moderate lipophilicity)

Synthetic Approaches

While no explicit synthesis for the 3-isomer is documented, analogous methods for cyclopropyl aryl ketones provide a framework. The Chinese patent CN1994996A outlines a two-step process for cyclopropyl methyl ketone derivatives :

  • Chlorination: Acetyl-n-propyl alcohol reacts with hydrochloric acid (20–30%) at 85–105°C to form 5-chloro-2-pentanone.

  • Cyclization: 5-Chloro-2-pentanone undergoes ring closure with soda-lime (NaOH/CaO) at 65–75°C to yield cyclopropyl methyl ketone.

For the 3-(4-methylpiperazinomethyl)phenyl variant, potential modifications include:

  • Introducing the piperazine moiety via Mannich reaction or alkylation of a pre-formed 3-(bromomethyl)phenyl intermediate.

  • Ensuring regioselectivity through directing groups or catalysts to achieve the meta-substitution pattern.

Physicochemical and Spectral Characteristics

Predicted data based on structural analogs suggest:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the piperazine group.

  • Stability: Susceptible to hydrolysis under strong acidic/basic conditions owing to the ketone and amine functionalities.

  • Spectroscopy:

    • ¹H NMR: Peaks at δ 1.0–1.5 (cyclopropane protons), δ 2.2–2.8 (piperazine CH₂ and N-methyl), δ 7.3–7.7 (aryl protons).

    • IR: Strong absorption near 1700 cm⁻¹ (C=O stretch) .

Biological Relevance and Applications

Although direct studies on this compound are absent, structurally related quinazolinone-piperazine hybrids exhibit p38α MAP kinase inhibition, as seen in the clinical candidate AZD6703 . Key inferences include:

  • Kinase Inhibition: The 4-methylpiperazine group may facilitate interactions with ATP-binding pockets in kinases.

  • Anti-inflammatory Potential: p38α inhibitors are explored for treating autoimmune diseases, suggesting possible applications for this compound .

Table 2: Comparison with Bioactive Analogs

CompoundTargetActivity (IC₅₀)
AZD6703 p38α MAP kinase3 nM
Cyclopropyl 4-isomerUndisclosedN/A

Challenges and Future Directions

  • Synthetic Optimization: Regioselective introduction of the piperazine group at the meta position remains a challenge.

  • Bioactivity Profiling: Preliminary screening against kinase targets is warranted to validate hypothesized activity.

  • Solubility Enhancement: Structural tweaks, such as introducing hydrophilic substituents, could improve drug-likeness .

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